![molecular formula C15H15N5O2 B2824650 1-(3-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1795297-10-7](/img/structure/B2824650.png)
1-(3-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiparkinsonian Activity
A study by Azam, Alkskas, & Ahmed (2009) explored the synthesis of various urea derivatives with a structure similar to 1-(3-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea. These compounds showed significant antiparkinsonian activity in mice models, highlighting their potential in Parkinson's disease treatment.
Cognitive Impairment Treatment
Li et al. (2016) investigated a set of compounds with a structure related to the chemical for their potential in treating cognitive deficits associated with schizophrenia and Alzheimer's disease. Their research, published in the Journal of Medicinal Chemistry, identified a clinical candidate with promising properties (Li et al., 2016).
Fluorescent Probes Development
Castillo, Tigreros, & Portilla (2018) reported the use of pyrazolo[1,5-a]pyrimidines, a core component of the compound, in creating functional fluorophores. These fluorophores could be used as probes in biological or environmental studies due to their fluorescence properties (Castillo, Tigreros, & Portilla, 2018).
Anticancer Properties
A study by Wang et al. (2015) synthesized derivatives of a similar compound, demonstrating anticancer effects and reduced toxicity, indicating potential as cancer treatments (Wang et al., 2015).
Gout Treatment
Research dating back to 1964 by Hall, Holloway, & Scott utilized a compound structurally similar to this compound for treating gout, due to its xanthine oxidase inhibitory activity (Hall, Holloway, & Scott, 1964).
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-6-14-16-8-12(9-20(14)19-10)18-15(21)17-11-4-3-5-13(7-11)22-2/h3-9H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJXITJBGIDRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-phenylmethanesulfonyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2824569.png)
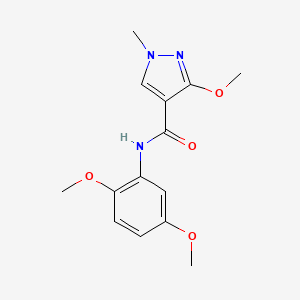
![2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2824571.png)
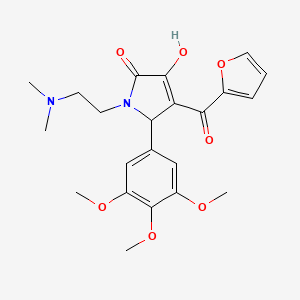
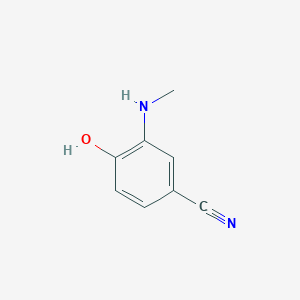
![2-(cyclopentylsulfanyl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide](/img/structure/B2824576.png)
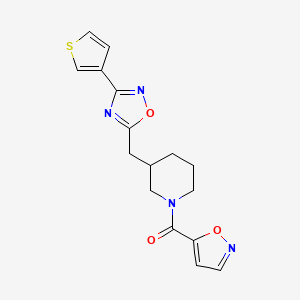
![Ethyl 5-(2-chlorophenyl)-3aH-thieno[2,3-b]pyrrole-4-carboxylate](/img/structure/B2824578.png)
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2824580.png)
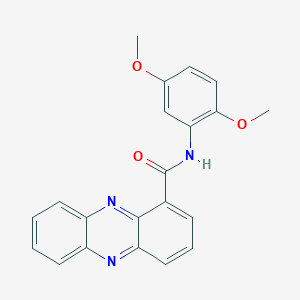
![N,N-dibenzyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2824583.png)
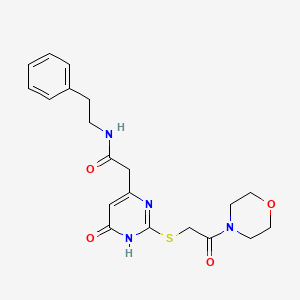
![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B2824589.png)
![4-ethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2824590.png)
